molecular formula C₁₇H₁₆Cl₂N₂O₂ B1145163 1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide CAS No. 902456-04-6

1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide

Cat. No. B1145163
M. Wt: 351.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide, also known as BDPO, is a chemical compound that has been widely used in scientific research. BDPO is a potent inhibitor of the enzyme cytochrome P450, which plays a crucial role in the metabolism of drugs and other xenobiotics in the body.

Scientific Research Applications

1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide has been used extensively in scientific research as a tool to study the role of cytochrome P450 in drug metabolism and toxicity. It has been shown to inhibit the activity of several cytochrome P450 isoforms, including CYP1A2, CYP2C9, and CYP3A4. 1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide has also been used to investigate the role of cytochrome P450 in the metabolism of endogenous compounds, such as steroids and bile acids.

Mechanism Of Action

1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide inhibits cytochrome P450 by binding to the enzyme's heme group, which is essential for its activity. This binding prevents the enzyme from interacting with its substrate, thereby reducing its activity. 1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide has been shown to be a competitive inhibitor of cytochrome P450, meaning that it competes with the substrate for binding to the enzyme.

Biochemical And Physiological Effects

1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide has been shown to have several biochemical and physiological effects. It has been shown to reduce the metabolism of several drugs, including caffeine, theophylline, and warfarin. 1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide has also been shown to increase the bioavailability of certain drugs, such as midazolam, by inhibiting their metabolism. In addition, 1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide has been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not well understood.

Advantages And Limitations For Lab Experiments

1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide has several advantages for use in lab experiments. It is a potent and selective inhibitor of cytochrome P450, making it a useful tool for studying the role of this enzyme in drug metabolism and toxicity. 1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide is also relatively easy to synthesize and purify, making it readily accessible to researchers. However, there are also some limitations to the use of 1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide in lab experiments. It has been shown to have some off-target effects, inhibiting other enzymes in addition to cytochrome P450. In addition, the effects of 1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide on drug metabolism can be complex and difficult to interpret, making it important to use careful experimental design and analysis.

Future Directions

There are several future directions for research on 1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide. One area of interest is the development of more selective inhibitors of cytochrome P450, which could help to better understand the role of this enzyme in drug metabolism and toxicity. Another area of interest is the investigation of the anti-inflammatory and anti-tumor properties of 1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide, which could have important implications for the development of new therapies for these conditions. Finally, there is a need for further research on the biochemical and physiological effects of 1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide, including its interactions with other enzymes and its effects on drug metabolism in different tissues and organisms.

Synthesis Methods

1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide can be synthesized through a multi-step process involving the reaction of 2,3-dichlorophenylpiperazine with benzoyl chloride, followed by oxidation with hydrogen peroxide. The final product is obtained in high yield and purity, making it suitable for use in scientific research.

properties

CAS RN

902456-04-6

Product Name

1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide

Molecular Formula

C₁₇H₁₆Cl₂N₂O₂

Molecular Weight

351.23

synonyms

[4-(2,3-Dichlorophenyl)-4-oxido-1-piperazinyl]phenylmethanone

Origin of Product

United States

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